4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and IUPAC Conventions
The compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as 4,6-dimethoxy-N-[3-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine . This nomenclature reflects its hybrid pyrimidine-pyridine backbone, with methoxy (-OCH₃) groups at positions 4 and 6 of the pyrimidine ring and a trifluoromethyl (-CF₃) substituent at position 3 of the pyridine ring. Alternative designations include the CAS registry number 178403-36-6 and synonyms such as flazasulfuron metabolite DTPP . The molecular formula C₁₂H₁₁F₃N₄O₂ and a monoisotopic mass of 300.24 g/mol further define its composition.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 4,6-Dimethoxy-N-[3-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine |
| CAS Number | 178403-36-6 |
| Molecular Formula | C₁₂H₁₁F₃N₄O₂ |
| Molecular Weight | 300.24 g/mol |
| SMILES Notation | COC1=CC(=NC(=N1)NC2=C(C=CC=N2)C(F)(F)F)OC |
Molecular Architecture: Pyrimidine-Pyridine Hybrid Systems
The compound features a bicyclic heteroaromatic system comprising a pyrimidine ring covalently linked to a pyridine ring via an amine bridge. The pyrimidine moiety is substituted with two methoxy groups at positions 4 and 6, while the pyridine ring bears a trifluoromethyl group at position 3. This architecture confers distinct electronic properties:
- Methoxy groups act as electron-donating substituents, enhancing the pyrimidine ring’s nucleophilicity.
- The trifluoromethyl group introduces strong electron-withdrawing effects, polarizing the pyridine ring and influencing intermolecular interactions.
The SMILES string (COC1=CC(=NC(=N1)NC2=C(C=CC=N2)C(F)(F)F)OC) explicitly maps the connectivity, highlighting the amine linkage between the pyrimidine’s position 2 and the pyridine’s position 2.
Crystallographic Data and Conformational Analysis
While detailed crystallographic data (e.g., unit cell parameters or space group) for this compound are not explicitly reported in the provided sources, its 3D conformational model is accessible via PubChem’s interactive depository. Computational analyses predict a planar geometry for the pyrimidine and pyridine rings, with the trifluoromethyl group adopting a perpendicular orientation relative to the pyridine plane to minimize steric strain.
Spectroscopic Fingerprinting (NMR, IR, MS)
Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been validated for detecting the compound in environmental matrices. Key fragmentation patterns include:
- Primary ion transition : m/z 300.9 → 281.1 (quantitation)
- Confirmation ion transition : m/z 300.9 → 238.1.
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Precursor Ion (m/z) | 300.9 |
| Product Ions (m/z) | 281.1 (quantitative), 238.1 (confirmatory) |
| Retention Time | ~2.7 minutes |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
Although specific NMR (¹H, ¹³C) or IR spectral data are not provided in the cited sources, the compound’s functional groups suggest characteristic signals:
- Methoxy groups : Expected IR stretches near 2830 cm⁻¹ (C-O symmetric) and 1250 cm⁻¹ (C-O asymmetric).
- Trifluoromethyl group : Strong IR absorption at 1100–1250 cm⁻¹ (C-F stretching).
For NMR, the pyrimidine and pyridine protons would resonate in aromatic regions (δ 7.0–9.0 ppm), while methoxy protons appear as singlets near δ 3.8–4.0 ppm.
Structure
3D Structure
Properties
CAS No. |
178403-36-6 |
|---|---|
Molecular Formula |
C12H11F3N4O2 |
Molecular Weight |
300.24 g/mol |
IUPAC Name |
4,6-dimethoxy-N-[3-(trifluoromethyl)pyridin-2-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C12H11F3N4O2/c1-20-8-6-9(21-2)18-11(17-8)19-10-7(12(13,14)15)4-3-5-16-10/h3-6H,1-2H3,(H,16,17,18,19) |
InChI Key |
FOHUVEQSVOMUOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)NC2=C(C=CC=N2)C(F)(F)F)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine typically involves multiple steps. The process often starts with the preparation of the pyridine and pyrimidine precursors, followed by their coupling under specific reaction conditions. Common synthetic routes include:
Preparation of Pyridine Precursor: The pyridine precursor can be synthesized through a series of reactions, including halogenation, nitration, and reduction.
Preparation of Pyrimidine Precursor: The pyrimidine precursor is usually prepared via condensation reactions involving appropriate starting materials.
Coupling Reaction: The final step involves coupling the pyridine and pyrimidine precursors using reagents such as palladium catalysts under controlled conditions.
Chemical Reactions Analysis
4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced by other groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine exhibit promising anticancer properties. For instance, derivatives of pyrimidine have been studied for their ability to inhibit specific cancer cell lines. A notable case study demonstrated that certain pyrimidine derivatives showed selective inhibition against fibroblast growth factor receptors (FGFRs), which are often overexpressed in various cancers. The compound CPL304110 was identified as a potent pan-FGFR inhibitor with an IC50 value of 0.75 nmol/L for FGFR1, suggesting that similar structures may share this bioactivity .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. For example, certain derivatives demonstrated significant COX-2 inhibition comparable to established anti-inflammatory drugs like celecoxib . The effectiveness of these compounds in reducing inflammation was confirmed through animal models, where they exhibited reduced paw edema in carrageenan-induced inflammation tests.
Herbicidal Activity
Another important application of this compound is in agriculture as a herbicide. Research has indicated that derivatives containing a trifluoromethyl group exhibit enhanced herbicidal activity against problematic weeds while being safe for crops such as tomatoes and grasses. The presence of methoxy groups at specific positions has been linked to a broader herbicidal spectrum . This characteristic makes it a candidate for developing safer and more effective agricultural chemicals.
Case Study 1: Anticancer Research
A study published in 2022 explored the anticancer potential of a series of pyrimidine derivatives similar to this compound. The research focused on their effects on cell lines representing different types of cancer. Results showed that specific modifications to the pyrimidine structure significantly increased cytotoxicity against cancer cells while minimizing toxicity to normal cells .
Case Study 2: Anti-inflammatory Evaluation
In another investigation, several pyrimidine derivatives were synthesized and tested for their anti-inflammatory properties using both in vitro and in vivo models. The study reported that compounds with specific substitutions at the 4 and 6 positions exhibited superior inhibition of COX-2 compared to standard anti-inflammatory medications . These findings support the potential therapeutic use of these derivatives in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with key analogs:
Note: Molecular formula and weight for the target compound are inferred due to lack of explicit data in evidence.
Key Comparative Insights
Functional Group Impact :
- Methoxy vs. Methyl Groups: The target compound’s 4,6-dimethoxy groups (vs.
- Trifluoromethylpyridinyl Group : This substituent enhances metabolic stability compared to Scala’s phenyl group, which lacks electron-withdrawing effects .
- Urea vs. Amine Linkage : The urea derivative (CAS 178403-35-5) has a carbonyl group instead of NH, affecting hydrogen-bonding capacity and target interaction .
Biological Activity
4,6-Dimethoxy-N-[3-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinamine, also known by its CAS number 178403-35-5, is a compound of significant interest due to its potential biological activities. This compound features a unique molecular structure that may contribute to various pharmacological effects, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, supported by case studies and research findings.
- Molecular Formula : C13H12F3N5O3
- Molecular Weight : 343.27 g/mol
- IUPAC Name : 1-(4,6-dimethoxypyrimidin-2-yl)-1-(3-(trifluoromethyl)pyridin-2-yl)urea
- CAS Number : 178403-35-5
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Dihydrofolate Reductase (DHFR) Inhibition : Similar compounds have been shown to inhibit DHFR, an enzyme critical in folate metabolism. This inhibition can lead to reduced synthesis of nucleotides necessary for DNA replication and cell division .
- Cyclooxygenase (COX) Inhibition : Some derivatives exhibit significant inhibitory effects on COX enzymes, particularly COX-2, which is involved in inflammatory processes. The compound’s structure allows it to interact effectively with the active site of COX enzymes .
Anti-inflammatory Effects
Research indicates that derivatives of pyrimidine compounds, including this compound, display notable anti-inflammatory properties. For instance:
- In Vitro Studies : The compound has shown potent inhibition of COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .
- In Vivo Studies : In animal models, compounds similar to this compound demonstrated significant reductions in paw edema and granuloma formation, indicating strong anti-inflammatory effects .
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy:
- Cell Proliferation Inhibition : In various cancer cell lines, the compound has shown the ability to inhibit cell proliferation significantly. The mechanism may involve apoptosis induction and cell cycle arrest at the G1 phase .
- Targeted Therapy : The trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, making it a promising candidate for targeted cancer therapies.
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Trifluoromethyl Group : Enhances electron-withdrawing capacity, increasing the compound's reactivity towards biological targets.
- Dimethoxy Substituents : Contribute to solubility and interaction with target enzymes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
